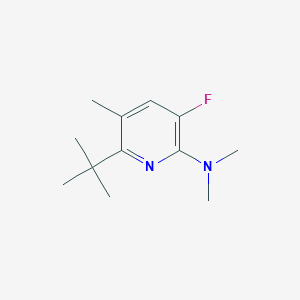
2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a tert-butyl group, a fluorine atom, and multiple methyl groups. Its molecular formula is C12H22N2OSi, and it has a molecular weight of 238.4 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-pyridinamine with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. This reaction forms the tert-butyl dimethylsilyl ether derivative, which is then further reacted with fluorinating agents to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pyridinamine, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
- 2-Pyridinamine, 6-methyl-
- 2-Pyridinamine, 6-[4-(1,1-dimethylethyl)phenyl]-
Uniqueness
Compared to similar compounds, 2-Pyridinamine, 6-(1,1-dimethylethyl)-3-fluoro-N,N,5-trimethyl- is unique due to the presence of the fluorine atom and the specific arrangement of substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
648924-48-5 |
|---|---|
Formule moléculaire |
C12H19FN2 |
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
6-tert-butyl-3-fluoro-N,N,5-trimethylpyridin-2-amine |
InChI |
InChI=1S/C12H19FN2/c1-8-7-9(13)11(15(5)6)14-10(8)12(2,3)4/h7H,1-6H3 |
Clé InChI |
ONSHZMARVDXWBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1C(C)(C)C)N(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


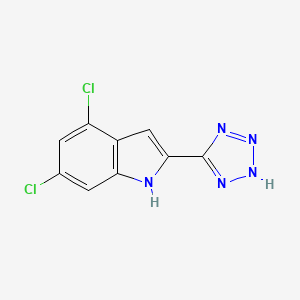
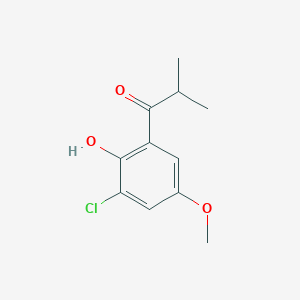

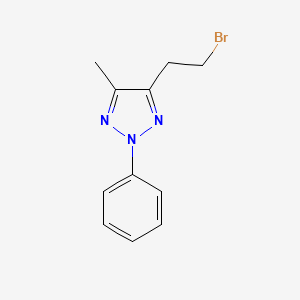
![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)

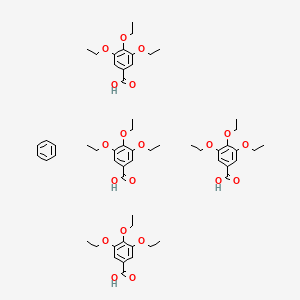
![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)

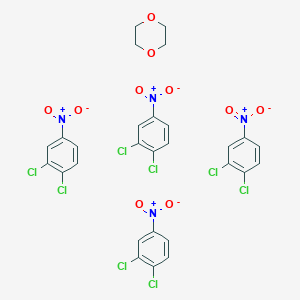
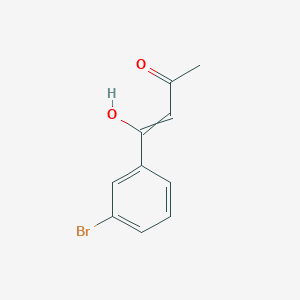

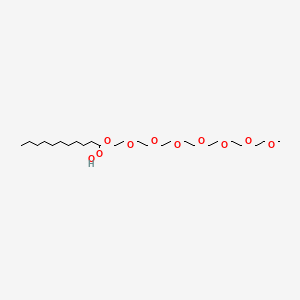
![4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12609020.png)
